molecular formula C6H11NO3 B138356 Allysine CAS No. 1962-83-0

Allysine

Cat. No.: B138356
CAS No.: 1962-83-0
M. Wt: 145.16 g/mol
InChI Key: GFXYTQPNNXGICT-UHFFFAOYSA-N
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Description

Allysine, also known as (2S)-2-amino-6-oxohexanoic acid or 2-aminoadipic semialdehyde, is a non-proteinogenic derivative of the amino acid lysine . It is produced through the post-translational modification of lysine residues, a reaction catalyzed by the enzyme lysyl oxidase (LOX) in the extracellular matrix . This conversion, which replaces the terminal amine group on lysine with a formyl group, is the critical first step in the formation of the covalent cross-links that stabilize fibrillar proteins . The primary research value of this compound lies in its essential role in the biosynthesis and maturation of collagen and elastin . These structural proteins provide tensile strength and elastic resilience to connective tissues such as skin, blood vessels, lungs, and tendons. This compound residues spontaneously condense with other this compound molecules or lysine residues on adjacent protein chains to form complex cross-links like lysinonorleucine (LNL), this compound aldol (ALL), and the trivalent desmosines . This cross-linking network is fundamental to the mechanical integrity and functionality of the extracellular matrix . In research, this compound is a significant biomarker. Its concentration in tissues is correlated with the presence of fibrosis, and it is a key target for molecular imaging probes to monitor fibrotic diseases . For instance, this compound-targeted molecular MRI has shown promise in providing early, non-invasive prediction of chemotherapy response in pancreatic cancer by quantifying the fibrotic reaction within tumors . Furthermore, this compound and its oxidation product, α-aminoadipic acid (α-AA), are investigated as markers of glyco-oxidative damage under pathological conditions such as diabetes . Researchers also utilize this compound in model systems to study the hierarchical assembly of elastin, as its presence induces specific structural and dynamic perturbations in the tropoelastin monomer . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c7-5(6(9)10)3-1-2-4-8/h4-5H,1-3,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXYTQPNNXGICT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862802
Record name Allysine
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Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1962-83-0
Record name Allysine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allysine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allysine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Allysine S Critical Role in Extracellular Matrix Homeostasis

Allysine (B42369) in Collagenogenesis and Fibril Stabilization

Pyridinoline (B42742) and Deoxypyridinoline (B1589748) Cross-links

Positional Specificity of this compound-Mediated Cross-links within Collagen Molecules (Telopeptide and Helical Regions)

Collagen, the most abundant structural protein in mammals, forms robust fibrils that provide tensile strength to tissues. taylorandfrancis.comresearchgate.net The mechanical properties of collagen fibrils are significantly influenced by the formation of intermolecular cross-links. taylorandfrancis.com These cross-links are initiated by the enzymatic oxidation of specific lysine (B10760008) and hydroxylysine residues to their aldehyde derivatives, this compound and hydroxythis compound, respectively, a reaction catalyzed by lysyl oxidase. mdpi.comresearchgate.netbiorxiv.org

This compound-mediated cross-links in fibrillar collagens (Types I, II, and III) exhibit positional specificity, occurring in both the non-helical telopeptide regions and the triple-helical domains of the collagen molecule. taylorandfrancis.comannualreviews.org There are typically four homologous cross-linking loci in these collagen types: two aldehyde sites located in the telopeptide regions (one at each end) and two hydroxylysine sites symmetrically positioned within the helical region, approximately 90 residues from each end. annualreviews.org

The aldehydes generated in the telopeptide regions, including this compound, spontaneously react with specific lysine or hydroxylysine residues located in the helical domains of adjacent, staggered collagen molecules within the fibril. biorxiv.organnualreviews.orgnih.gov This interaction forms covalent bonds that link the molecules together. While the hydroxythis compound pathway predominates in most connective tissues like bone and cartilage, the this compound route is significant, particularly in tissues like skin. annualreviews.orgnih.gov Studies have shown that this compound aldol (B89426) dimers, formed by the intramolecular dimerization of this compound in the N- and C-telopeptides, are major stable cross-linking bonds in tissues utilizing the lysine aldehyde pathway, such as corneal collagen. nih.gov

Contribution of this compound Cross-links to Collagen Tensile Strength and Tissue Mechanical Properties

The covalent cross-links formed through this compound and hydroxythis compound are critical for stabilizing collagen fibrils and imparting tensile strength to connective tissues. researchgate.nettaylorandfrancis.com These cross-links convert soluble collagen monomers into a rigid, insoluble network. researchgate.netmdpi.com The presence and specific types of cross-links directly influence the mechanical properties of collagenous tissues, including their stiffness and resistance to enzymatic degradation. researchgate.net

Differences in collagen cross-linking patterns, including those derived from this compound, are thought to contribute to the varying physical properties observed among different connective tissues. annualreviews.org For instance, the pyridinoline cross-links, which are mature cross-links derived from the this compound and hydroxythis compound pathways, provide stability and tensile strength to collagen fibrils in tissues like cartilage, bone, and skeletal tissues, which is vital for their mechanical function. taylorandfrancis.com While the mature cross-links on the this compound pathway are still under investigation, it is understood that the initial this compound-derived intermediates are essential for the formation of these stabilizing bonds. annualreviews.org Defective collagen cross-linking, such as the underhydroxylation of telopeptide lysine residues leading to aberrant this compound-derived cross-links, has been observed in conditions like Bruck syndrome, highlighting the importance of proper this compound formation and cross-linking for bone mechanical strength. nih.gov

This compound's Significance in Elastinogenesis and Elastic Fiber Integrity

Elastin (B1584352) is another major ECM protein that provides tissues with elasticity and resilience, allowing them to stretch and recoil. wikipedia.orgnih.gov Similar to collagen, the functional properties of elastin are dependent on extensive covalent cross-linking of its soluble precursor, tropoelastin. nih.govnih.govuniprot.org this compound plays a central role in this process, known as elastinogenesis. nih.gov

This compound Formation in Tropoelastin as a Prerequisite for Elastin Cross-linking

The formation of cross-links in elastin is initiated by the enzymatic conversion of specific lysine residues in tropoelastin to this compound. nih.govuniprot.orgreactome.org This oxidative deamination is catalyzed by lysyl oxidase enzymes. nih.govuniprot.org The generation of this compound residues is an essential prerequisite for the subsequent spontaneous condensation reactions that lead to the formation of diverse elastin cross-links. nih.govreactome.org Without the initial formation of this compound, the complex network of covalent bonds that characterizes mature, functional elastin cannot be established. nih.govuniprot.org This modification of lysine to this compound is a critical post-translational event in the pathway of elastic fiber assembly. nih.govuniprot.org

Diversity of this compound-Derived Cross-links in Elastin

This compound residues in tropoelastin undergo spontaneous chemical reactions with other this compound residues or with the ε-amino groups of unmodified lysine residues, leading to the formation of various covalent cross-links. nih.govuniprot.org These cross-links are primarily responsible for the rubber-like properties of elastic fibers. wikipedia.orgnih.gov The most abundant cross-linked species in mature elastin fibers are derived from this compound and include both bifunctional and tetrafunctional amino acids. nih.govnih.gov

Dehydrolysinonorleucine and Lysinonorleucine (B1675783)

One type of bifunctional cross-link formed from this compound is dehydrolysinonorleucine (ΔLNL). nih.govresearchgate.net This cross-link is formed via a Schiff base reaction between an this compound residue and the ε-amino group of another lysine residue. nih.govresearchgate.net Dehydrolysinonorleucine is considered an immature cross-link that can be subsequently reduced to form the more stable, reducible cross-link, lysinonorleucine (LNL). nih.govucdavis.edu Both dehydrolysinonorleucine and lysinonorleucine contribute to linking tropoelastin molecules. nih.govresearchgate.net Lysinonorleucine is also found in collagen, but dehydrolysinonorleucine is particularly noted as a key intermediate in elastin cross-linking. nih.gov

This compound Aldol Cross-links in Elastin

Another important bifunctional cross-link derived from this compound in elastin is the this compound aldol (ALL) cross-link, also referred to as the aldol condensation product. nih.govnih.govresearchgate.net This cross-link is formed through an aldol condensation reaction between the aldehyde groups of two this compound residues. nih.govresearchgate.net this compound aldol cross-links, along with dehydrolysinonorleucine, are considered the main bifunctional cross-links in elastin. mdpi.com These bifunctional cross-links can further condense with other this compound or lysine residues to form more complex, polyfunctional cross-links, such as the tetrafunctional desmosine (B133005) and isodesmosine (B1214917), which are unique to elastin and are the main cross-linking residues of mature elastic fibers. wikipedia.orgnih.govnih.govresearchgate.net

The diversity of this compound-derived cross-links in elastin, including dehydrolysinonorleucine, lysinonorleucine, and this compound aldol, contributes to the complex and heterogeneous molecular network that provides elastin with its characteristic elasticity and resilience. nih.govdroracle.ai

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound207 wikidata.org, 160603 metabolomicsworkbench.orgnih.gov
Lysine5962 fishersci.cawikipedia.orgnih.gov
TropoelastinNot applicable (protein)
Collagen6913668 unesp.brnih.gov, 74077706 nih.gov
DehydrolysinonorleucineNot explicitly found, but related cross-links and their formation described.
Lysinonorleucine168398 nih.govnih.gov, 25612-46-8 (CAS) nih.govchembase.cn
This compound AldolNot explicitly found, but formation and role described.

Summary of this compound-Derived Cross-links

Cross-link TypeDerived FromFound InDescription
This compound AldolTwo this compound residuesCollagen, ElastinFormed by aldol condensation between aldehyde groups. nih.govnih.govresearchgate.net
DehydrolysinonorleucineThis compound + Lysine residueElastin, CollagenFormed by Schiff base reaction. nih.govresearchgate.net Immature cross-link. mdpi.comnih.gov
LysinonorleucineReduced DehydrolysinonorleucineCollagen, ElastinStable, reducible bifunctional cross-link. nih.govucdavis.edu
Desmosine/IsodesmosineMultiple this compound/Lysine residuesElastinComplex tetrafunctional cross-links formed from further condensation. wikipedia.orgnih.govnih.govresearchgate.net
Desmosine and Isodesmosine Formation from this compound Precursors

The formation of the unique tetrafunctional amino acids desmosine and isodesmosine is a hallmark of mature elastin and is directly dependent on this compound precursors. These complex cross-links are formed through a series of non-enzymatic condensation reactions involving multiple this compound residues and potentially unmodified lysine residues. researchgate.netnih.govwikipedia.org

The process begins with the lysyl oxidase-catalyzed conversion of lysine residues to this compound. researchgate.netdroracle.ainih.govwikipedia.org These highly reactive this compound aldehydes can then undergo spontaneous condensation reactions. One such reaction is the aldol condensation between two this compound residues, forming the bifunctional cross-link this compound aldol. researchgate.netdroracle.ainih.govwikipedia.org Alternatively, an this compound residue can react with the ε-amino group of an unmodified lysine residue via a Schiff base reaction, resulting in the formation of dehydrolysinonorleucine, another bifunctional cross-link. researchgate.netnih.gov

These bifunctional cross-links, this compound aldol and dehydrolysinonorleucine, serve as intermediates that further condense to form the stable, non-reducible tetrafunctional cross-links, desmosine and isodesmosine, which are found almost exclusively in elastin. researchgate.netdroracle.ainih.govwikipedia.org Desmosine and isodesmosine are isomeric pyridinium-based amino acids, each derived from the condensation of four lysine residues. wikipedia.orgnih.govwikipedia.org Specifically, desmosine is formed by the condensation of one lysine and three allysines, while isodesmosine is also formed from four lysine residues, involving this compound intermediates. researchgate.netwikipedia.orgresearchgate.net

The precise mechanism of desmosine and isodesmosine formation involves the condensation of dehydromerodesmosine (B1237357) with dehydrolysinonorleucine for desmosine, and the condensation of this compound with dehydrolysinonorleucine for isodesmosine, as suggested by studies using model systems. researchgate.net These cross-links create a complex three-dimensional network within the elastin protein. droracle.ai

The majority of lysine residues in tropoelastin undergo modification and/or participate in cross-links during maturation. frontiersin.org The formation of desmosine and isodesmosine from this compound precursors is a critical step in elastogenesis, leading to the highly cross-linked and insoluble nature of mature elastin. researchgate.netfrontiersin.org

Impact of this compound Modifications on Tropoelastin Structural Dynamics and Conformation

The conversion of lysine to this compound residues significantly impacts the structural dynamics and conformation of tropoelastin, the soluble precursor of elastin. This compound modifications are essential for the subsequent cross-linking reactions that lead to mature elastin. frontiersin.orgmit.edu

Studies utilizing molecular dynamics simulations have investigated how this compound modifications contribute to the dynamics and structural changes in tropoelastin during elastin assembly. These studies have shown that the presence of this compound residues can cause the tropoelastin molecule to depart from its canonical structural ensemble. mit.eduresearchgate.net

While the fundamental "scissors-twist" movement of tropoelastin may be retained, this compound modifications can induce new movements that deviate from those observed in the wild-type protein. mit.eduresearchgate.net This suggests that a variety of molecular motions are involved in elastin assembly, influenced by the presence of this compound. mit.edu

Furthermore, this compound modifications can lead to secondary structural changes and influence the longevity of specific salt bridges within the tropoelastin molecule. mit.edu These local and global perturbations to molecular structure and dynamics are proposed to contribute to the hierarchical assembly of elastin. mit.edu

The conversion of even a single lysine to an this compound residue can result in structural stabilization, potentially acting as a checkpoint during self-assembly to prevent molecules incapable of forming multiple cross-links from being incorporated into the growing elastic fiber. frontiersin.org Tropoelastin molecules with multiple this compound modifications have shown conformational sampling comparable to that of the wild-type molecule, suggesting they are more likely to readily participate in self-assembly. frontiersin.org

Role of this compound Cross-links in Elastin Elasticity and Tissue Resilience

The cross-links formed from this compound precursors are fundamental to the remarkable elasticity and resilience of elastin and the tissues in which it is found. These cross-links establish a durable, three-dimensional network that allows elastin to undergo repeated cycles of stretching and recoil without permanent deformation. researchgate.netdroracle.aifrontiersin.org

The extensive cross-linking, initiated by the formation of this compound, is a key factor in elastin's insolubility and its high resistance to proteolytic degradation, contributing to its long half-life of approximately 70 years. researchgate.netfrontiersin.org Mature elastin contains a high density of these cross-links, with approximately 90% of tropoelastin's lysine residues undergoing modification and/or participating in cross-links. frontiersin.org

The tetrafunctional desmosine and isodesmosine cross-links, derived from four lysine residues via this compound intermediates, are particularly important for the elastic properties of elastin. researchgate.netwikipedia.org They act as stable junctions between multiple polypeptide chains, creating a rubber-like network. This network allows the intervening polypeptide segments to stretch and relax, providing the tissue with its elastic recoil.

The mechanical resilience and durability of elastic fibers, largely attributed to elastin, are essential for the function of tissues such as blood vessels, lungs, skin, and ligaments. droracle.aifrontiersin.orgnih.gov The ability of these tissues to stretch and return to their original shape is directly dependent on the integrity and functionality of the elastin network, which is built upon the this compound-derived cross-links. frontiersin.orgwebmd.com

Deficiencies in lysyl oxidase activity or abnormalities in the cross-linking process, which involve this compound formation, can lead to connective tissue disorders characterized by decreased tissue elasticity. droracle.ai This underscores the critical role of this compound-mediated cross-linking in maintaining tissue homeostasis and function.

Molecular Regulation and Cellular Context of Allysine Metabolism

Regulatory Mechanisms of Lysyl Oxidase Activity in Allysine (B42369) Production

This compound is predominantly generated through the action of the lysyl oxidase (LOX) family of enzymes ontosight.aipnas.org. The activity of these enzymes is tightly regulated at multiple levels, including transcription, translation, and post-translational modification spandidos-publications.com.

Enzyme Kinetics and Substrate Specificity of LOX Family Members

The lysyl oxidase family in mammals consists of five members: lysyl oxidase (LOX) and four lysyl oxidase-like proteins (LOXL1, LOXL2, LOXL3, and LOXL4) spandidos-publications.comnih.govmdpi.com. These enzymes share a conserved C-terminal catalytic domain responsible for the oxidative deamination of lysine (B10760008) and hydroxylysine residues pnas.orgnih.govmdpi.com. While they share this common function, there are differences in their substrate specificity and tissue distribution spandidos-publications.comnih.govnih.gov.

LOX and LOXL1 are primarily involved in the cross-linking of collagen and elastin (B1584352) nih.govnih.gov. LOXL1 shows a preference for elastin as a substrate, while LOXL2 has apparent specificity for type IV collagen nih.gov. However, comprehensive comparative analyses of substrate specificities among all five purified LOX isoforms are still needed nih.gov. The catalytic activity involves the oxidation of the epsilon-amino group of lysine or hydroxylysine residues within collagen and elastin precursors, generating the this compound aldehyde ontosight.aimdpi.comaatbio.com.

Cofactor Requirements for this compound Biogenesis (e.g., Copper)

The lysyl oxidase family members are copper-dependent amine oxidases spandidos-publications.comnih.govmdpi.comaatbio.commatrixandmetastasis.com. Copper is an essential cofactor required for the enzymatic activity and the biogenesis of the lysyl tyrosyl quinone (LTQ) cofactor within the active site nih.govaatbio.commatrixandmetastasis.comresearchgate.net. The binding of copper facilitates the oxidation of a conserved tyrosine residue, leading to the formation of the LTQ cofactor, which is critical for the catalytic oxidative deamination of lysine residues nih.govmatrixandmetastasis.com. Without copper, the enzymes are catalytically inactive matrixandmetastasis.com. Copper chelation can lead to the inactivation of lysyl oxidases matrixandmetastasis.com.

Cellular Pathways Influencing this compound Formation and Reactivity

Beyond the direct enzymatic activity of lysyl oxidases, this compound formation and its subsequent reactivity are influenced by various cellular pathways and conditions.

Interplay with Oxidative Stress and Reactive Oxygen Species (ROS)

Oxidative stress, characterized by an imbalance between pro-oxidant and antioxidant mechanisms, can influence this compound formation mdpi.com. Reactive oxygen species (ROS), such as hydroxyl radicals and hydrogen peroxide, can directly induce the oxidative deamination of lysine residues, leading to the formation of this compound (alpha-aminoadipic semialdehyde) and its further oxidation product, alpha-aminoadipic acid (α-AA) nih.govdntb.gov.uaresearchgate.netresearchgate.net. This radical-mediated mechanism contributes to protein carbonylation, with this compound being a primary protein carbonyl product mdpi.comnih.govdntb.gov.uaresearchgate.net. Elevated levels of oxidative damage and protein carbonylation, including increased this compound formation, have been observed in conditions associated with oxidative stress, such as diabetes nih.govdntb.gov.uascienceopen.com.

Influence of Glyco-Oxidative Damage and Maillard Reactions on this compound Generation

Glyco-oxidative damage, which involves the interplay between glycation and oxidation, and Maillard reactions can also lead to this compound formation nih.govresearchgate.netnih.gov. The reaction of reducing sugars and Maillard-derived dicarbonyls (e.g., glyoxal (B1671930) and methylglyoxal) with alkaline amino acids like lysine can result in the formation of aldehydes, including this compound (alpha-aminoadipic semialdehyde) nih.gov. This Maillard-mediated mechanism of carbonylation has been demonstrated in studies, showing that these species actively promote this compound formation in proteins nih.gov. Elevated glucose concentrations, simulating pathological conditions like diabetes, have been shown to increase this compound formation in proteins like human serum albumin through glyco-oxidative mechanisms nih.govnih.gov. Both radical-mediated oxidative damage and the Maillard reaction can lead to the formation of this compound, highlighting the interconnectedness of these pathways nih.gov.

This compound Catabolism Pathways

This compound, being a reactive intermediate, undergoes further metabolic processing. In mammals, lysine catabolism primarily occurs through the saccharopine pathway, mainly in the liver and kidneys smpdb.casmpdb.canih.gov. In this pathway, lysine is initially converted to saccharopine, which is then cleaved to yield alpha-aminoadipic semialdehyde (this compound) and glutamate (B1630785) smpdb.casmpdb.cafrontiersin.orgscielo.br. This compound is subsequently degraded to alpha-aminoadipic acid (α-AA) through the action of alpha-aminoadipic semialdehyde dehydrogenase smpdb.casmpdb.cafrontiersin.org. Alpha-aminoadipic acid is a more stable oxidation product of lysine and this compound nih.govdntb.gov.uaresearchgate.net. The saccharopine pathway is considered the main route for alpha-aminoadipic acid biosynthesis in the body nih.gov. While the saccharopine pathway is predominant, other pathways for lysine catabolism exist, such as the pipecolate pathway, which is believed to play a role in cerebral lysine oxidation nih.gov.

Here is a summary of the enzymes and intermediates involved in the saccharopine pathway of lysine catabolism:

StepReactantsEnzymeProducts
1L-Lysine, α-ketoglutarateLysine-ketoglutarate reductase (LKR) / Alpha-aminoadipic semialdehyde synthase (AASS) smpdb.casmpdb.cafrontiersin.orgscielo.brSaccharopine
2SaccharopineSaccharopine dehydrogenase (SDH) / Alpha-aminoadipic semialdehyde synthase (AASS) smpdb.casmpdb.cafrontiersin.orgscielo.brAlpha-aminoadipic semialdehyde (this compound), Glutamate smpdb.casmpdb.cafrontiersin.org
3Alpha-aminoadipic semialdehydeAlpha-aminoadipic semialdehyde dehydrogenase (AASADH) smpdb.casmpdb.cafrontiersin.orgAlpha-aminoadipic acid (α-AA) smpdb.casmpdb.cafrontiersin.org

Proteomic Profiling of this compound Modifications Beyond ECM Proteins

Recent advancements in chemical proteomics have enabled the system-wide identification and site-specific mapping of this compound modifications on a broad range of cellular proteins. This has expanded the understanding of this compound's biological roles beyond ECM formation.

Identification of Widespread this compound Sites Across Cellular Proteins

Proteomic analyses utilizing techniques such as isotopic labeling coupled with mass spectrometry have identified hundreds of this compound sites on numerous proteins in various mammalian cell lines and tissues. For instance, one study identified 434 this compound sites on 349 proteins in human 293T and HCT116 cells, and 317 this compound sites on 157 proteins in mouse muscle tissues under regular growth conditions, without inducing oxidative stress. acs.org, nih.gov, acs.org These findings indicate that this compound modification is a more prevalent PTM than previously thought and occurs on a diverse array of intracellular proteins.

The identified this compound-modified proteins are involved in a wide range of cellular processes. Pathway analysis of this compound substrates in human cells has shown enrichment in processes such as translation, protein folding, and RNA processing. acs.org, acs.org, researcher.life In mouse muscle tissue, this compound targets were found to be enriched in muscle contractile fiber proteins and metabolic enzymes. acs.org, acs.org, researcher.life This suggests that this compound modifications can influence fundamental cellular functions and tissue-specific activities.

A study investigating protein modifications during influenza A virus infection identified 29 host proteins selectively modified by this compound on 33 lysine residues in infected cells. mdpi.com, otago.ac.nz, nih.gov This indicates that this compound modification can also play a role in the host-pathogen interaction.

Below is a representative table summarizing the number of this compound sites and proteins identified in different studies:

Study ContextCell/Tissue TypeNumber of this compound SitesNumber of this compound Proteins
Regular Growth ConditionsHuman 293T and HCT116 cells434349
Regular Growth ConditionsMouse Muscle Tissues317157
Influenza A Virus InfectionHuman Lung Epithelial Cells3329

These proteomic efforts highlight the widespread nature of this compound modifications on intracellular proteins, extending its significance beyond the ECM.

This compound Modification of Histone Proteins and Epigenetic Implications

Emerging evidence suggests that this compound modification occurs on histone proteins, key regulators of chromatin structure and gene expression. Proteomic studies have identified this compound sites on histones, pointing towards a potential role in epigenetic regulation. acs.org, nih.gov, acs.org

One study identified 48 histone this compound sites, including 38 sites on core histones in human 293T cells. acs.org, nih.gov, acs.org Notably, many of these this compound sites on histones overlapped with known histone acetylation and methylation marks, suggesting a potential interplay between these modifications in regulating chromatin dynamics and transcriptional activities. acs.org, nih.gov, acs.org

The formation of this compound on histones involves the oxidative deamination of lysine residues, which are typically positively charged. This modification replaces the positively charged amino group with a chemically reactive aldehyde side chain. acs.org, nih.gov, acs.org This change in charge and the introduction of a reactive group can significantly impact histone-DNA interactions and the binding of other proteins to chromatin, potentially influencing gene expression. acs.org, nih.gov, acs.org

For example, lysine deamination at Lys-5 (H3K4all) on Histone H3 has been reported to occur specifically on H3K4me3 and is associated with gene repression. affbiotech.com, uniprot.org, uniprot.org This suggests that this compound modification on specific histone residues, potentially influenced by other existing PTMs, can contribute to the complex epigenetic landscape and modulate transcriptional outcomes.

Relationship between this compound and Other Lysine PTMs (e.g., Acetylation, Methylation, Ubiquitination)

Lysine residues are targets for a variety of PTMs, including acetylation, methylation, ubiquitination, and this compound formation. These modifications can occur on the same or adjacent lysine residues, leading to complex regulatory networks and potential crosstalk. mdpi.com, semanticscholar.org, nih.gov, nih.gov, nih.gov, mdpi.com

Studies have observed that this compound sites on histones often overlap with well-characterized histone acetylation and methylation marks. acs.org, nih.gov, acs.org This spatial overlap suggests that this compound modification may influence or be influenced by the presence of these other PTMs.

While acetylation and methylation are reversible modifications, this compound formation is generally considered an oxidative deamination event. mdpi.com, mdpi.com, nih.gov However, the interplay between this compound and other lysine PTMs is an active area of research. It is conceivable that this compound formation could affect the enzymes that add or remove other modifications (writers and erasers) or the proteins that bind to modified lysines (readers). Conversely, existing modifications like methylation or acetylation on a lysine residue might influence its susceptibility to oxidative deamination and this compound formation. mdpi.com, nih.gov

The concept of a "protein modification code" suggests that combinations of different PTMs on a protein can create specific functional outcomes. semanticscholar.org, nih.gov, nih.gov The interplay between this compound and other lysine PTMs likely contributes to this code, adding another layer of complexity to the regulation of protein function and cellular processes. For instance, studies on viral and host proteins during influenza A virus infection showed that some proteins were modified by multiple PTMs, including this compound, acetylation, and methylation, sometimes on the same residue, indicating potential crosstalk. mdpi.com, otago.ac.nz, nih.gov

Bioinformatic Analysis of this compound Flanking Sequences and Protein Secondary Structures

Bioinformatic analysis of the sequences flanking this compound sites can provide insights into the substrate specificity of the enzymes responsible for this compound formation, primarily lysyl oxidases (LOX) and lysyl oxidase-like (LOXL) enzymes. acs.org, acs.org, nih.gov, nih.gov Analysis of the amino acid preferences surrounding this compound sites in human cells has revealed notable characteristics. acs.org, acs.org, researcher.life For example, acidic amino acids, particularly glutamic acid, were found to be favored in close proximity to this compound sites in both human and mouse cells. acs.org

Furthermore, bioinformatic analysis can assess the distribution of this compound sites within protein secondary structures (e.g., alpha-helices, beta-sheets, and loops). Studies have indicated a significant depletion of this compound sites in certain protein secondary structures in cultured human cells. acs.org, nih.gov, acs.org, researcher.life This suggests that the local protein conformation can influence the accessibility of lysine residues to the modifying enzymes or the susceptibility of the lysine to oxidative deamination.

Understanding the sequence motifs and structural contexts that favor this compound formation is crucial for predicting potential this compound sites and elucidating the mechanisms regulating this modification within the cell. While this compound is traditionally associated with the unstructured telopeptide regions of collagen and elastin, its presence in diverse intracellular proteins suggests that LOX/LOXL enzymes may recognize different structural features or that other mechanisms of this compound formation exist within the cellular environment. physiology.org, nih.gov, mdpi.com, biorxiv.org

Analysis TypeKey Findings
Flanking Sequence AnalysisPreference for acidic amino acids, especially glutamic acid, near this compound sites. acs.org
Secondary Structure AnalysisSignificant depletion of this compound sites in certain secondary structures. acs.org, nih.gov, acs.org, researcher.life

These bioinformatic approaches complement proteomic data by providing a deeper understanding of the factors that govern this compound modification specificity within the complex cellular proteome.

Allysine in Pathophysiology and Disease Progression

Allysine (B42369) as a Biomarker and Contributor to Fibrotic Diseases

Fibrosis is characterized by the excessive accumulation of ECM proteins, leading to tissue scarring and impaired organ function nih.govresearchgate.netnih.gov. This compound plays a significant role in this process through its involvement in collagen and elastin (B1584352) cross-linking, which contributes to the stiffening and stabilization of fibrotic tissue nih.govnih.govnih.gov.

Correlation of Elevated this compound Levels with Tissue Fibrosis

Elevated levels of this compound in tissues have been correlated with the presence and extent of fibrosis in various organs wikipedia.orgnih.govnih.govfrontiersin.org. This increase is often a result of increased lysyl oxidase activity, which is upregulated during fibrogenesis nih.govnih.govfrontiersin.orgjci.org. Studies have shown a significant increase in this compound content in fibrotic lung tissue compared to healthy tissue nih.govnih.govresearchgate.netnih.gov. For instance, research using a mouse model of pulmonary fibrosis demonstrated a 2.5-fold increase in this compound content in fibrotic lung tissue nih.gov. Another study using an this compound-reactive PET probe in a pulmonary fibrosis model showed a 2.0-fold higher this compound content in bleomycin-injured mice compared to sham animals nih.gov. These findings suggest that this compound levels can serve as a quantitative biomarker for assessing the extent of active fibrogenesis nih.govnih.gov.

Here is a table summarizing findings on this compound levels in fibrotic tissues:

Tissue TypeCondition/ModelObserved Change in this compound Levels (compared to control)Reference
Mouse Lung TissueFibrosis (Bleomycin-induced)2.5-fold increase nih.gov
Mouse Lung TissueFibrosis (Bleomycin-injured)2.0-fold increase nih.gov
Human PDAC Xenografts in MicePancreatic Cancer (after FOLFIRINOX)2- to 3-fold increase (in sensitive tumors) aacrjournals.orgresearchgate.net

Role of this compound in Extracellular Matrix Remodeling and Scar Formation

This compound is a key intermediate in the formation of stable, irreversible cross-links within collagen and elastin fibers nih.govnih.govtaylorandfrancis.com. These cross-links, initiated by the condensation reactions of this compound aldehydes with other this compound residues or with lysine (B10760008) residues, stabilize the ECM and contribute to the formation of scar tissue physiology.orgresearchgate.netnih.govnih.gov. The process of ECM remodeling during fibrosis involves the excessive deposition and cross-linking of collagen types I and III fibers, leading to increased tissue stiffness physiology.orgnih.gov. This compound-mediated cross-linking is a fundamental feature across all fibrotic diseases and plays a critical role in this maladaptive remodeling process nih.gov.

This compound's Involvement in Specific Organ Fibrosis (e.g., Pulmonary, Cardiac, Hepatic, Pancreatic)

This compound's contribution to fibrosis is observed in various organs:

Pulmonary Fibrosis: In the lungs, this compound formation and subsequent collagen cross-linking are central to the development of pulmonary fibrosis, a disease characterized by the accumulation of scar tissue that impairs lung function nih.govnih.gov. This compound-targeted imaging probes are being developed to non-invasively quantify pulmonary fibrogenesis nih.govnih.govnih.gov.

Cardiac Fibrosis: this compound-mediated cross-linking of collagen types I and III contributes to myocardial fibrosis and increased left ventricular stiffness in cardiac diseases physiology.orgnih.gov. Elevated collagen cross-linking is considered a main mechanistic phenomenon in the progression of heart failure nih.gov. Circulating this compound-mediated crosslinks may potentially serve as surrogate markers for assessing the stage and severity of cardiac fibrosis nih.gov.

Hepatic Fibrosis: Liver fibrosis, the excessive accumulation of ECM proteins in the liver, also involves this compound-mediated collagen cross-linking researchgate.netacs.org. LOX inhibition has been shown to attenuate hepatic fibrosis progression and accelerate its reversal in rodent models, highlighting the role of this compound formation in this process researchgate.net. This compound-reactive probes are being investigated for imaging fibrosis progression in nonalcoholic steatohepatitis (NASH) acs.org.

Pancreatic Fibrosis: In pancreatic ductal adenocarcinoma (PDAC), a strong fibrotic reaction is a hallmark of a positive response to neoadjuvant therapy aacrjournals.orgresearchgate.netnih.gov. During fibrogenesis in PDAC, this compound residues are formed on collagen aacrjournals.orgresearchgate.net. This compound-targeted molecular MRI has shown promise in quantifying fibrogenesis in pancreatic tumors and predicting treatment response aacrjournals.orgresearchgate.netnih.gov. Studies have shown a significant increase in this compound levels in sensitive human PDAC xenografts after chemotherapy aacrjournals.orgresearchgate.net.

This compound Dysregulation in Connective Tissue Disorders

Connective tissue disorders are a heterogeneous group of conditions affecting tissues that provide structure and support to the body, often involving defects in collagen or elastin spineandbrainadvocate.comphysio-pedia.com. Dysregulation of this compound-mediated cross-linking can lead to impaired tissue integrity and function in these disorders ontosight.ainih.gov.

Impaired this compound-Mediated Cross-linking and Tissue Fragility (e.g., Brittle Bones, Skin Fragility)

Proper this compound-mediated cross-linking is essential for the strength and stability of collagen fibers in tissues like bone and skin ontosight.aioup.com. Deficiencies or alterations in this process can lead to conditions characterized by tissue fragility ontosight.ainih.gov.

Brittle Bones: In conditions like Bruck syndrome and certain forms of osteogenesis imperfecta, impaired hydroxylation of lysine residues in collagen telopeptides, which affects subsequent this compound formation and cross-linking, results in abnormal collagen cross-linking and brittle bones nih.govoup.comgmcsurat.edu.in. Bone collagen from patients with Bruck syndrome shows an almost complete lack of hydroxylysylpyridinoline and lysylpyridinoline cross-links, with an increase in this compound-derived cross-links nih.gov. This altered cross-link profile contributes to decreased bone strength and increased fragility oup.com.

Skin Fragility: this compound-mediated cross-linking is also crucial for the structural integrity of skin collagen ontosight.ai. Alterations in this process can contribute to skin fragility, a symptom observed in certain connective tissue disorders like Ehlers-Danlos syndromes ontosight.aispineandbrainadvocate.comnih.gov.

Impact on Tissue Elasticity (e.g., Blood Vessels, Lungs)

This compound is involved in the formation of cross-links in elastin, a protein vital for the elasticity and resilience of tissues such as blood vessels and lungs researchgate.netnih.govnih.govupr.edu. Impaired this compound-mediated cross-linking in elastin can lead to a loss of tissue elasticity researchgate.netnih.govnih.gov.

Blood Vessels: Elastin in the walls of large arteries provides elasticity necessary for maintaining blood pressure and flow researchgate.netnih.govresearchgate.net. Defective elastin cross-linking due to dysregulated this compound formation can contribute to vascular diseases characterized by arterial stiffening and a loss of elasticity nih.govresearchgate.net.

Lungs: The elastic recoil of lung tissue, crucial for normal respiration, is dependent on the integrity of elastin fibers nih.govnih.govmdpi.comatsjournals.org. Abnormal this compound-mediated cross-linking in lung elastin can impair its elastic properties, potentially contributing to respiratory dysfunction nih.govatsjournals.org.

This compound and Age-Related Biological Processes

The accumulation of damage to proteins is a characteristic feature of aging, and this compound, as a product of lysine oxidation, is involved in these age-dependent changes. Protein carbonylation, which includes the formation of this compound, is considered a hallmark of oxidative damage to proteins and is widely used as an indicator of cellular damage during aging and in several age-related disorders. tandfonline.complos.org

Age-Dependent Changes in this compound Concentrations in Tissues

Studies have investigated the changes in this compound concentrations in various tissues with age. In insoluble human skin collagen, while 2-aminoadipic acid (α-AA), an oxidation product of this compound, significantly increased with age, this compound levels (measured as 6-hydroxynorleucine after reduction) did not show a significant increase. This suggests that this compound is continuously oxidized to the more stable α-AA in skin tissue over time. nih.gov

However, in the aging human lens, 6-hydroxynorleucine (derived from this compound) was found to increase significantly with age in both soluble and insoluble protein fractions. arvojournals.org This indicates tissue-specific differences in the metabolic fate and accumulation of this compound or its derivatives during aging. Research in mice has also shown age-related changes in lysine to this compound modifications in specific collagen types within skeletal elements, with a general increase observed over time in female rats. nih.gov

Quantification of this compound in tissues can be challenging due to its reactive nature. Methods utilizing reactions with naphthol derivatives followed by HPLC have been developed to measure total tissue concentrations of this compound, providing a tool to study its changes in the context of aging and disease. nih.gov

Contribution of this compound to Age-Related Protein Carbonylation and Aggregation

This compound is a protein carbonyl compound formed by the oxidative deamination of lysine residues. nih.gov Protein carbonylation, including the formation of this compound, is a significant form of oxidative damage that accumulates with age. tandfonline.complos.org This accumulation of oxidized and carbonylated proteins can lead to protein aggregation, a process increasingly recognized as an inherent part of aging. plos.orgmpg.de

Implications for Age-Related Diseases

The age-dependent accumulation of protein modifications, including those involving this compound and its oxidation products like α-AA, has implications for various age-related diseases. Protein carbonylation and the formation of advanced glycation end-products (AGEs), which can involve reactions of carbonyl compounds like this compound, are linked to the etiopathology of age-related conditions such as type 2 diabetes mellitus, cataract, and neurodegenerative diseases. nih.govresearchgate.net

Increased this compound concentration in tissues has been correlated with the presence of fibrosis, a condition that often increases with age and contributes to the pathology of various age-related disorders affecting organs like the heart, lungs, liver, and kidneys. wikipedia.orgnih.gov The accumulation of protein aggregates, which can be influenced by oxidative modifications including those involving this compound, is a hallmark of many age-related neurodegenerative diseases. plos.orgmpg.de

This compound's Role in Other Pathological States

Beyond normal aging, this compound and its related metabolic pathways are implicated in the pathogenesis and progression of other diseases, notably cancer and metabolic disorders like diabetes.

This compound in Cancer Pathogenesis and Progression

This compound is generated by the activity of lysyl oxidase (LOX) enzymes, which catalyze the oxidation of lysine residues in collagen and elastin, initiating the cross-linking process. wikipedia.orgmedkoo.commdpi.com Dysregulation and aberrant expression of LOX family proteins have been observed in various human cancers, including breast, lung, hepatocellular, gastric, renal cell, and colorectal carcinomas. mdpi.comresearchgate.netacs.org

Increased LOX activity and the resulting increase in this compound-initiated cross-linking contribute to the remodeling and stiffening of the extracellular matrix (ECM) in the tumor microenvironment. mdpi.commaxapress.com This altered ECM can promote tumor cell invasion, migration, and metastasis. mdpi.commaxapress.com High expression of LOX and LOXL2 is considered a risk factor for early metastasis in breast cancer. mdpi.com

Recent research is exploring this compound as a potential target for imaging and assessing treatment response in cancers characterized by significant fibrosis, such as pancreatic ductal adenocarcinoma (PDAC). aacrjournals.orgescholarship.org In studies using mouse models of PDAC, this compound content in tumor tissues was found to increase significantly after chemotherapy treatment, correlating with the chemotherapy-triggered fibrotic response. aacrjournals.orgescholarship.org this compound-targeted molecular MRI probes are being investigated for their ability to noninvasively detect and quantify this fibrogenesis, potentially allowing for early prediction of treatment response. aacrjournals.orgescholarship.org

This compound as a Marker in Metabolic Disorders (e.g., Diabetes)

This compound and its oxidation product, α-aminoadipic acid (α-AA), have been identified as markers related to diabetes risk and the glyco-oxidative damage to proteins under hyperglycemic conditions. nih.govdntb.gov.uaresearchgate.netnih.gov Hyperglycemia, a hallmark of diabetes, leads to increased protein carbonylation. nih.govnih.gov

Studies incubating human serum albumin with increasing glucose concentrations have shown an increase in both this compound and α-AA. nih.govdntb.gov.uaresearchgate.netnih.gov While this compound levels might decrease over time due to further reactions, α-AA appears to be a more stable indicator of glyco-oxidative stress under pathological glucose concentrations. nih.govresearchgate.net The formation of this compound and α-AA in the presence of glucose and toxic diabetes metabolites suggests their formation under pathological pro-diabetic conditions. nih.govresearchgate.net

α-AA, as a degradation product of lysine and the final oxidation product of this compound, has been identified as a biomarker of insulin (B600854) resistance and obesity and an early indicator of diabetes. nih.govresearchgate.netresearchgate.netfrontiersin.org Elevated plasma levels of α-AA are associated with an increased risk of type 2 diabetes. frontiersin.org While α-AA is considered a more reliable long-term marker due to its stability, this compound's transient presence reflects ongoing oxidative and glyco-oxidative processes. nih.govnih.gov

Data Table: this compound and α-AA Levels under Simulated Hyperglycemic Conditions

Glucose Concentration (mM)This compound (nmol/mg protein) (Initial)α-AA (nmol/mg protein) (Initial)This compound (nmol/mg protein) (32h)α-AA (nmol/mg protein) (32h)
4 (Physiological Fasting)--~0.8Not detected
8 (Pre-diabetes Fasting)--~0.8Detected
12 (Diabetes Fasting)--~0.8Detected (Higher than 8mM)

This compound's Potential in Renal and Urinary Function Markers

The involvement of this compound in the cross-linking of extracellular matrix (ECM) proteins, particularly collagen, has led to investigations into its potential as a marker for renal and urinary function, primarily in the context of kidney fibrosis. Renal fibrosis, characterized by the excessive deposition and remodeling of ECM proteins, is a hallmark feature of chronic kidney disease (CKD) and a major contributor to its progression ismrm.orgismrm.org.

Research indicates that this compound is critical for the formation of cross-linked collagen and elastin fibers during fibrogenesis in the kidney ismrm.orgismrm.org. The enzymatic production of this compound on collagen facilitates fibril cross-linking through condensation reactions with neighboring this compound and lysine residues ismrm.orgismrm.orgasn-online.org. This makes this compound an appropriate marker for the extent of fibrotic disease in patients with CKD ismrm.org.

Studies have explored the use of molecular imaging probes designed to target this compound for the non-invasive assessment of active fibrogenesis in kidney disease ismrm.orgismrm.orgnih.gov. A novel Gd-based MR probe, GdOA, has been developed to specifically target this compound, allowing for the detection of the onset of fibrogenesis and providing a quantitative measure of the efficacy of anti-fibrotic therapies ismrm.orgismrm.orgnih.gov. In mouse models of renal fibrosis, GdOA-enhanced MRI has shown promise in detecting fibrogenesis before significant loss of renal function occurs, as assessed by creatinine (B1669602) levels nih.gov. The signal change quantified by ΔR1, a measure derived from the MRI, has been shown to correlate linearly with hydroxyproline (B1673980) content in the kidney cortex, indicating a link between this compound-targeted imaging and the extent of fibrosis nih.gov.

While this compound itself is unstable, its oxidation product, 2-aminoadipic acid (α-AAA), is a more stable compound that has also been investigated as a marker related to protein oxidation and disease, including renal failure nih.govnih.govbiocrates.comresearchgate.netmdpi.com. Studies have shown that 2-aminoadipic acid levels are associated with the presence of renal disease nih.govnih.gov. However, research comparing this compound (measured as its reduced form, 6-hydroxynorleucine) and 2-aminoadipic acid in human skin collagen found that 2-aminoadipic acid, but not 6-hydroxynorleucine, significantly increased with age and was elevated in individuals with diabetes and renal failure nih.govnih.gov. This suggests that 2-aminoadipic acid may be a more reliable marker for protein oxidation in certain conditions compared to this compound nih.govnih.gov.

The role of lysyl oxidase-like-2 (LOXL2), an enzyme involved in the formation of this compound and hydroxythis compound cross-links, has also been studied in the context of renal fibrosis nih.govresearchgate.net. LOXL2 is the predominant lysyl oxidase family member in the glomerular ECM and plays a critical role in stabilizing collagen IV networks in the glomerular basement membrane, which is essential for kidney function nih.gov. Elevated serum LOXL2 levels have been suggested as a potential biomarker for kidney fibrosis researchgate.net.

The potential of this compound as a direct urinary marker for renal function is less explored compared to its role in tissue fibrosis imaging. However, given its involvement in ECM remodeling in the kidney, changes in this compound-containing peptides or its metabolic products in urine could potentially reflect the ongoing fibrotic processes. Current established urinary markers for renal function and damage primarily include albuminuria and urinary sediment abnormalities, which indicate glomerular or tubular damage pulsenotes.commdpi.com. Further research is needed to fully elucidate the utility of this compound or its derivatives as direct markers in urine for assessing specific aspects of renal and urinary function.

Detailed Research Findings and Data (Illustrative - based on search results):

However, the study by Sell et al. nih.govnih.gov provides data on 2-aminoadipic acid and 6-hydroxynorleucine (reduced this compound) levels in human skin collagen related to renal failure. While not a urinary marker, this illustrates how markers related to this compound metabolism can be altered in the presence of renal dysfunction.

MarkerCondition (Human Skin Collagen)Level (mmol/mol lysine)Significance (vs. Control)Source
2-aminoadipic acidRenal FailureElevatedSignificantly increasedSell et al. nih.govnih.gov
6-hydroxynorleucineRenal FailureNot significantly increasedNo significant changeSell et al. nih.govnih.gov

Further research is required to establish the direct correlation between urinary this compound or its specific metabolites and standard measures of renal and urinary function in clinical settings.

Advanced Research Methodologies for Allysine Investigation

Analytical Techniques for Allysine (B42369) Quantification

Quantifying this compound in complex biological matrices like tissues and fluids presents challenges due to its reactive aldehyde group. Various analytical techniques, often involving derivatization to stabilize the molecule and enhance detection, have been developed and refined.

Chromatographic Methods (HPLC, GC-MS) for this compound Detection in Tissues and Biological Fluids

Chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are widely employed for the separation and quantification of this compound and its derivatives in biological samples. These methods often require prior hydrolysis of proteins to release this compound residues and subsequent derivatization to facilitate detection and improve chromatographic behavior.

An HPLC method utilizing fluorescence detection has been developed for the sensitive quantification of this compound in tissue samples. This method involves reacting this compound with sodium 2-naphthol-7-sulfonate under acidic conditions, typical for tissue hydrolysis, to form a stable fluorescent bis-naphthol derivative (AL-NP) nih.govnih.gov. This derivatization allows for the quantitative determination of this compound content in tissue digests by reverse phase HPLC with fluorescence detection nih.govnih.gov. The method has demonstrated a good linear relationship between peak area and AL-NP concentration, achieving a detection limit of 0.02 pmol in standard samples nih.gov. Application of this method in healthy and fibrotic mouse lung tissue revealed a 2.5-fold increase in this compound content in fibrotic tissue compared to healthy tissue nih.gov.

GC-MS has also been used for the analysis of this compound, often by targeting stable oxidation products like alpha-aminoadipic acid, which is formed from this compound pnas.org. Isotopic dilution methods based on GC-MS analysis following reduction with sodium borohydride (B1222165) have been developed for this compound determination nih.gov.

HPLC with fluorescent detection has also been applied to detect and quantify this compound and alpha-aminoadipic acid in human serum albumin, demonstrating increased concentrations of these markers under pathological glucose levels mdpi.com.

MethodDerivatization ReagentDetection MethodSample TypeKey FindingCitation
HPLCSodium 2-naphthol-7-sulfonateFluorescenceMouse lung tissue2.5-fold increase in fibrotic tissue nih.gov
HPLCFMOC (for α-AA)FluorescenceHuman serum albuminIncreased this compound and α-AA with high glucose mdpi.com
GC-MS(Often involves reduction)Mass SpectrometryBiological samples (indirect)Detection of stable derivatives like α-aminoadipic acid nih.govpnas.org

Mass Spectrometry-Based Proteomics for Site-Specific this compound Identification and Global Profiling

Mass spectrometry-based proteomics has emerged as a powerful tool for the global profiling and site-specific identification of post-translational modifications, including this compound. Direct identification of this compound by conventional MS can be challenging due to its low abundance and reactive nature acs.org. Therefore, chemical proteomics strategies are often employed to enrich this compound-containing peptides before MS analysis.

A capture-and-release chemical proteomics workflow incorporating heavy isotopic labeling has been developed for system-wide enrichment and site-specific identification of this compound and other carbonylated peptides acs.orgacs.org. This streamlined workflow has enabled the identification of hundreds of this compound sites in various biological samples. For instance, 434 this compound sites on 349 proteins were identified in human cells, and 317 this compound sites on 157 proteins were identified in mouse muscle tissues without inducing oxidative stress acs.orgacs.org.

This approach has revealed that this compound modifications occur on proteins involved in diverse cellular processes, including translation, protein folding, and RNA processing in human cells, and are enriched in muscle contractile fiber proteins and metabolic enzymes in mouse muscle tissue acs.org. Furthermore, this methodology has identified numerous histone this compound sites, many of which overlap with known epigenetic marks like acetylation and methylation acs.orgacs.org.

Spectrophotometric and Fluorescent Derivatization Approaches for this compound Detection

Spectrophotometric and fluorescent methods, often coupled with derivatization, provide alternative approaches for detecting and quantifying this compound and other protein carbonyls. These methods leverage the reactivity of the aldehyde group in this compound to form detectable products.

As mentioned earlier, derivatization with sodium 2-naphthol-7-sulfonate yields a fluorescent product quantifiable by HPLC nih.govnih.gov. Another fluorescent derivatization approach for this compound involves reductive amination with fluoresceinamine, although the resulting conjugate has been reported to be unstable during acid hydrolysis nih.gov.

Spectrophotometric detection of carbonyl-containing amino acids, including those derived from this compound, can be achieved by derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) acs.orghelsinki.fi. This method allows for the spectrophotometric measurement of protein carbonyls, although it does not differentiate the specific amino acid origin of the carbonyl group helsinki.fi. Spectrofluorimetric detection can also be used for quantifying HPLC-separated peptides based on native fluorescence or after derivatization helsinki.fi.

Recent advancements include the development of fluorogenic probes specifically targeting this compound for imaging applications. These probes exhibit a change in fluorescence intensity upon conjugation with protein this compound, enabling the visualization of fibrogenesis nih.gov. One such probe, B2, demonstrated a significant fluorogenic response upon conjugation with protein this compound and showed superior imaging contrast compared to traditional staining methods in detecting fibrosis nih.gov.

Molecular Imaging Strategies Targeting this compound

Molecular imaging techniques, such as Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI), are being developed to non-invasively detect and quantify this compound in vivo, providing insights into active fibrogenesis and disease progression.

Positron Emission Tomography (PET) Probes for In Vivo this compound Detection

PET imaging allows for the in vivo visualization and quantification of molecular targets using radiolabeled probes. This compound-targeted PET probes are being investigated for their potential to assess active fibrogenesis, a process characterized by increased this compound formation on collagen.

Small molecule, this compound-binding PET probes have been developed and evaluated in preclinical models of pulmonary fibrosis researchgate.netnih.govresearchgate.netnih.gov. These probes are designed to react with the aldehyde group of this compound, leading to their accumulation in fibrotic tissue. For example, the probe 68Ga-NODAGA-indole has shown promising results, exhibiting significantly higher uptake in actively fibrotic lungs compared to control groups researchgate.netnih.govresearchgate.net. The uptake of this probe in lung tissue has been found to correlate strongly with the concentration of lung this compound, providing a quantitative measure of fibrogenesis researchgate.netnih.govresearchgate.net. Studies have shown a 7-fold higher uptake of 68Ga-NODAGA-indole in fibrotic lungs researchgate.netnih.govresearchgate.net.

Research efforts are focused on optimizing these probes for improved target specificity and pharmacokinetic properties to facilitate their translation into clinical use for predicting disease progression and evaluating therapeutic responses researchgate.netnih.gov.

Magnetic Resonance Imaging (MRI) Probes for this compound-Mediated Fibrosis Assessment

MRI techniques, particularly when combined with targeted contrast agents, offer another non-invasive approach to assess this compound-mediated processes like fibrosis. This compound-targeted molecular MRI probes are being developed to quantify fibrogenesis in various tissues.

These probes, often paramagnetic complexes functionalized with aldehyde-reactive moieties like hydrazine (B178648) or oxyamine, bind to this compound residues on collagen proteins, leading to an enhanced MRI signal in fibrotic tissue aacrjournals.orgnih.govismrm.orgjci.org. Molecular MRI of extracellular this compound has been shown to be a sensitive marker for the early onset of fibrosis in organs such as the liver, kidney, and lung aacrjournals.orgnih.gov.

An this compound-targeted molecular MRI probe, MnL3, has been applied to assess treatment response in pancreatic cancer aacrjournals.orgnih.gov. This probe could specifically detect and quantify fibrogenesis in xenograft models aacrjournals.orgnih.gov. Studies using MnL3 in mice with pancreatic ductal adenocarcinoma (PDAC) xenografts showed a significant increase in this compound content and a corresponding increase in the MnL3 tumor signal after chemotherapy treatment in responsive tumors aacrjournals.orgnih.gov. The MnL3 tumor signal increased by 70% in mice that responded to treatment, whereas no significant increase was observed in resistant tumors aacrjournals.org. This suggests the potential of this compound-targeted MRI as an early, noninvasive tool to predict chemotherapy outcomes aacrjournals.orgnih.gov.

Another gadolinium-based MRI probe, GdOA, has been reported for molecular MR detection of lung fibrogenesis nih.gov. GdOA binds to oxidized collagen present during fibrogenesis, showing rapid uptake and specific this compound targeting in a pulmonary fibrosis model, resulting in enhanced MRI signal in fibrotic tissue nih.gov. Similarly, the fibrogenesis-sensing MRI contrast agent Gd-Hyd, which targets the high micromolar concentration of this compound during active fibrosis, has been used to track disease progression and this compound tissue levels in animal models of pulmonary and hepatic fibrosis jci.org.

Imaging ModalityProbe TypeTargetApplicationKey FindingCitation
PETSmall molecule (e.g., 68Ga-NODAGA-indole)This compoundIn vivo fibrogenesis detectionHigh uptake in fibrotic lungs, correlates with this compound concentration researchgate.netnih.govresearchgate.net
MRIParamagnetic complexes (e.g., MnL3, GdOA, Gd-CHyd)This compoundFibrosis assessment, treatment response monitoringDetects and quantifies fibrogenesis, potential for predicting chemotherapy response aacrjournals.orgnih.govjci.orgnih.gov

Development of Fluorogenic Probes for Real-Time this compound Visualization

The ability to visualize this compound in real-time within biological systems is critical for understanding its dynamic roles in various physiological and pathological processes, such as fibrogenesis. While radioactive imaging probes for this compound have been developed, fluorogenic probes targeting this residue have been less explored until recently. nih.gov

Recent advancements have focused on developing biocompatible fluorogenic probes that can specifically conjugate to this compound residues. One strategy involves leveraging the equilibrium between nonfluorescent spirocyclic and fluorescent zwitterionic forms of rhodamine-cyanine hybrid fluorophores. By carefully modulating the chemical structure, specifically the nucleophilicity of an ortho-carboxyl group terminated with a hydrazide group for this compound conjugation, researchers have developed probes that exhibit a significant fluorogenic response upon binding to protein this compound. This conjugation induces deaggregation of the probe and a switch to the fluorescent zwitterionic form. nih.gov

An example of such a probe, B2, featuring an N-sulfonyl amide group, has demonstrated superior imaging contrast for fibrosis compared to traditional staining methods, achieving a fibrosis-to-control detection ratio of approximately 260-2600-fold depending on the severity of fibrosis. nih.gov This type of probe holds promise as a valuable tool for evaluating antifibrosis drugs and as an alternative to conventional fibrosis detection methods. nih.gov

Another approach involves the development of near-infrared (NIR) fluorophores functionalized with a hydrazine moiety. A novel probe utilizing this strategy has shown a significant increase in fluorescence intensity upon the addition of this compound, enabling in vivo imaging of dynamic this compound changes in liver tissue. acs.org

The development of fluorogenic probes for real-time visualization of this compound is a rapidly evolving field, offering powerful tools for studying this compound's involvement in various biological processes with high sensitivity and spatial resolution.

Computational Approaches in this compound Research

Computational methods, particularly molecular dynamics (MD) simulations, are invaluable for investigating the structural and dynamic consequences of this compound modification in proteins. These approaches provide insights at the atomic level that are often challenging to obtain experimentally.

Molecular Dynamics (MD) Simulations of this compound-Modified Proteins

MD simulations are extensively used to explore how the introduction of this compound residues affects protein structure, flexibility, and interactions. Studies on tropoelastin, the soluble precursor of elastin (B1584352), have leveraged full atomistic MD simulations to assess the impact of this compound modifications on its dynamics and structural changes during elastin assembly. nih.gov

These simulations have demonstrated that converting lysine (B10760008) to this compound alters structural ensembles, changes the mobility and accessibility of protein domains, and varies accessible molecular motions. nih.gov For instance, this compound modifications in tropoelastin facilitate changes in salt bridges, contributing to structural variance and local secondary structural changes. nih.gov The loss of the positive charge upon conversion of lysine to the neutral this compound renders these residues incapable of forming salt bridges, thereby influencing the protein's conformation. nih.gov

MD simulations have also been used to study the cross-linking of elastin peptides containing reactive this compound residues, helping to identify intra- and intermolecular cross-links, including this compound aldols and dehydrolysinonorleucines. nih.gov These simulations can even confirm the formation of complex cross-links like desmosine (B133005) or isodesmosine (B1214917). nih.gov

Furthermore, MD simulations, in conjunction with experimental techniques like crosslinking mass spectrometry (XL-MS), can be used to investigate the spatial proximity of amino acid residues. capes.gov.br While XL-MS provides distance restraints, MD simulations can offer a theoretical basis for evaluating these distances in dynamic protein structures. capes.gov.br

Conformational Analysis and Structural Variability Induced by this compound

This compound modifications can induce significant conformational changes and increase structural variability in proteins. Ensemble analysis of structures derived from MD simulations has shown that this compound-modified tropoelastin displays heightened structural variability compared to its wild-type counterpart. nih.gov This increased flexibility is proposed to facilitate cross-linking. nih.gov

The conversion of lysine to this compound, which replaces a positively charged amine with a neutral aldehyde group, can lead to a decrease in the distance between the carbon atoms of neighboring residues, particularly the Cε and Cδ groups. nih.gov This is consistent with the expectation that removing the positive charge reduces repulsion between juxtaposed lysines. nih.gov

Bioinformatic analysis of this compound modification sites in mammalian cells and tissues has revealed notable characteristics, including specific amino acid preferences in flanking sequences and a significant depletion of this compound sites in protein secondary structures in cultured human cells. acs.org These findings suggest that the local structural environment influences where this compound modifications occur and that these modifications may preferentially happen in more flexible or accessible regions of a protein.

Chemical Biology Tools for this compound Manipulation

Manipulating this compound residues in a controlled manner is essential for studying their functional consequences and for developing applications in protein engineering and therapeutics. Chemical biology offers powerful tools for both the synthesis of this compound and its site-specific incorporation into proteins.

Bioinspired Chemical Synthesis of this compound for Peptide Functionalization

Inspired by the enzyme lysyl oxidase, which naturally converts lysine to this compound, researchers have developed bioinspired chemical methods for synthesizing this compound. nih.govresearchgate.netemory.edu These approaches aim to selectively oxidize the side chain of lysine or modified lysine residues to generate the aldehyde functionality of this compound. nih.govresearchgate.netemory.edu

One notable bioinspired chemical method involves the selective oxidation of dimethyl lysine to this compound. nih.govresearchgate.netnih.gov This approach is highly chemoselective, allowing for the generation of aldehydes specifically at dimethyl lysine residues within peptides and proteins, even in the presence of other reactive amino acids. nih.govnih.gov This contrasts with traditional chemical methods that are often limited to modifying the N- or C-terminus of proteins. nih.gov

This bioinspired synthesis of this compound provides a valuable tool for late-stage functionalization of peptides and proteins. The introduced aldehyde group serves as a reactive handle for conjugating various molecules, such as affinity tags and fluorescent dyes, using aldehyde-specific chemistries like oxime formation, hydrazone formation, and reductive amination. researchgate.netemory.edu This allows for the diversification of peptides and the creation of modified proteins with tailored properties for research and potential therapeutic applications. nih.govresearchgate.netemory.edu

Genetic Code Expansion for Site-Specific this compound Incorporation in Proteins

Genetic code expansion (GCE) is a revolutionary technique that allows for the site-specific incorporation of non-canonical amino acids (ncAAs), including this compound or this compound precursors, into proteins within living cells. researchgate.netresearchgate.netbiorxiv.orgnih.gov This method overcomes the limitations of traditional mutagenesis, which is restricted to the 20 canonical amino acids. biorxiv.org

GCE typically involves repurposing a stop codon (commonly the amber codon, UAG) to encode for the ncAA. biorxiv.orgnih.gov This requires an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair, where the aaRS specifically charges a dedicated tRNA with the ncAA, and this tRNA recognizes the repurposed stop codon in the mRNA. researchgate.netresearchgate.netbiorxiv.orgnih.gov

By genetically encoding an this compound precursor, such as Nε-(4-azidobenzoxycarbonyl)-δ,ε-dehydrolysine, researchers can achieve site-specific incorporation into proteins expressed in host organisms like E. coli. scispace.com Following incorporation, biocompatible chemical reactions can be used to convert the precursor to the desired this compound residue or other modified lysine forms like dimethylation. scispace.com

This approach allows for the production of homogeneous proteins with site-specific this compound modifications, providing powerful tools for studying the functional consequences of this compound at specific positions within a protein both in vitro and in vivo. researchgate.netscispace.com GCE has been successfully applied to synthesize proteins with site-specific lysine dimethylation using an this compound precursor, enabling investigations into the functions of epigenetic enzymes. scispace.com

The combination of GCE with subsequent chemical modifications offers a precise and versatile strategy for generating proteins with targeted this compound residues, opening new avenues for understanding protein function and engineering novel biomolecules. researchgate.netscispace.com

Development of Cellular Models for Studying this compound-Associated Processes

Cellular models play a vital role in understanding the formation of this compound and its subsequent involvement in protein cross-linking and associated cellular events. These models allow researchers to study this compound formation in a controlled environment and investigate the impact of various factors, such as enzyme activity and the presence of specific substrates.

One approach to generating cellular models for studying this compound-associated processes involves the chemical generation of this compound within cells. For instance, studies have demonstrated the ability to chemically generate dimethyl lysine in breast cancer cells (T47D) in a dose-dependent manner. nih.gov Following this, the dimethyl lysine proteins in these cells can be modified using reagents like Selectfluor and pyridine (B92270) to produce this compound proteins. nih.gov This chemical method offers a way to introduce this compound into cellular proteins independently of endogenous enzyme activity, allowing for focused study of this compound's effects. nih.govresearchgate.netemory.edu

Cellular imaging techniques are then employed to detect and visualize the this compound proteins generated in these models. Treatment of cells containing this compound proteins with aldehyde-reactive dyes, such as hydroxylamine-647 dye, results in a fluorescent signal that correlates with the concentration of this compound proteins present. nih.gov This dose-dependent fluorescent response allows for the quantitative assessment of this compound formation within the cellular model. nih.gov The absence of a fluorescent signal in unmodified cells or cells with only dimethyl lysine confirms the specificity of the dye for this compound. nih.gov

Furthermore, cellular models are used to investigate the enzymatic generation of this compound by lysyl oxidases (LOXs). LOXs catalyze the oxidative deamination of lysine and hydroxylysine residues on collagen and elastin, producing this compound and hydroxythis compound, respectively. mdpi.comphysiology.orgresearchgate.net These aldehyde intermediates are essential for the subsequent formation of covalent cross-links. mdpi.comresearchgate.net Studies utilizing cell culture have shown that factors like transforming growth factor-beta (TGFβ) can increase LOX mRNA expression in fibroblasts, leading to elevated levels of pre-pro-LOX/pro-LOX protein expression. physiology.org This highlights how cellular models can be used to study the regulation of the enzymes responsible for this compound formation.

Cellular models also facilitate the development and testing of probes designed to detect this compound. For example, the reactivity of synthesized probes towards aldehydes, including this compound, can be tested in vitro using model compounds like butyraldehyde, which shares structural similarities with this compound. aacrjournals.orgbiorxiv.orgbiorxiv.org These in vitro tests, often monitored by techniques like HPLC with fluorescence detection, help characterize the specificity and efficiency of the probes before their application in more complex cellular or tissue models. biorxiv.orgbiorxiv.org

The study of this compound in cellular models extends to understanding its role in various cellular processes and diseases. Chemical proteomics workflows utilizing isotopic labeling have been developed to enable the system-wide enrichment and site-specific identification of this compound modifications in mammalian cells, such as human 293T and HCT116 cells. acs.orgacs.org These studies have identified hundreds of this compound sites on numerous proteins involved in diverse cellular processes, including translation, protein folding, and RNA processing. acs.orgacs.org This demonstrates the utility of cellular models combined with advanced analytical techniques to reveal the widespread presence and potential functional significance of this compound modifications even under normal growth conditions. acs.orgacs.org

Cellular models are also employed to study the impact of this compound modifications on protein structure and function. While not strictly cellular models in the traditional sense, studies using computational models based on protein structures, such as tropoelastin, are informed by the understanding gained from cellular and biochemical studies of this compound formation. These models can explore how this compound modifications perturb protein structure and dynamics, contributing to the formation of cross-linked aggregates. nih.govresearchgate.net

Table 1: Examples of this compound Detection in Cellular Models

Cell TypeMethod of this compound Generation/StudyDetection MethodKey FindingSource
Breast Cancer Cells (T47D)Chemical generation from dimethyl lysineHydroxylamine-647 dye (Fluorescence)Dose-dependent fluorescent signal indicating this compound protein presence. nih.gov nih.gov
Human 293T and HCT116 cellsEndogenous/Chemically induced (Proteomics)Isotopic labeling-enabled chemical proteomicsIdentification of hundreds of this compound sites on diverse proteins. acs.orgacs.org acs.orgacs.org
NIH3T3 FibroblastsModulation of LOX expression by TGFβqPCR for LOX mRNA, Immunoblotting for LOX proteinTGFβ increases LOX expression. physiology.org physiology.org
A7r5 cells overexpressing LOXL2LOX-catalyzed this compound formationBiotin-hydrazide labeling and fluorescence microscopyIn situ detection of LOX activity and this compound residues. researchgate.net researchgate.net

Q & A

Q. What experimental methods are recommended for detecting allysine in biological matrices?

this compound detection often employs analytical techniques like high-performance liquid chromatography (HPLC) paired with fluorescence probes or electrochemical sensors. For instance, cyclic voltammetry (CV) can monitor this compound in situ by tracking co-products like H₂O₂ generated during lysyl oxidase (LOX)-catalyzed reactions . Fluorescent probes such as BNLBN (a near-infrared dye with a hydrazine unit) enable selective this compound detection via fluorescence recovery upon reaction, minimizing interference from biological matrices . Methodological Tip: Validate detection specificity using interference studies with NH₃, lysine, and other metabolites to ensure signal fidelity .

Q. How does this compound contribute to collagen and elastin crosslinking?

this compound, derived from lysine via lysyl oxidase (LOX) , forms covalent crosslinks in collagen and elastin by undergoing condensation reactions with unmodified lysine or hydroxylysine residues. This process stabilizes extracellular matrix (ECM) structures. Experimental Design: Use LOX inhibition assays (e.g., β-aminopropionitrile) to disrupt crosslinking and quantify this compound levels via LC-MS or immunoassays. Monitor crosslink stability using tensile strength assays in ECM models .

Q. What are the primary challenges in synthesizing or isolating this compound for in vitro studies?

this compound is unstable in aqueous solutions and prone to further oxidation. Methodological Solution: Generate this compound in situ using precursors like L-allysine ethylene acetal, hydrolyzed with HCl in tetrahydrofuran (THF). Characterize intermediates via NMR or mass spectrometry to confirm purity . Pitfall Alert: Avoid prolonged storage; use fresh preparations to prevent degradation to α-aminoadipic acid (α-AA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound quantification data across different analytical platforms?

Discrepancies often arise from matrix effects (e.g., protein content) or detection limits. Validation Strategy:

  • Cross-validate using multiple techniques (e.g., HPLC, fluorescence probes, and ELISA).
  • Include internal standards (e.g., deuterated this compound) for LC-MS to correct for recovery variations .
  • Reference Table: Compare data from a study on glucose-induced this compound formation in human serum albumin (HSA):
Glucose Concentration (mM)This compound (nmol/mg protein) at 24 h
40.68
121.22
Source:

Q. What strategies optimize site-specific incorporation of this compound into proteins for post-translational modification studies?

Genetic code expansion enables precise this compound integration. Protocol:

  • Use amber suppression with a pyrrolysyl-tRNA synthetase/tRNA pair to incorporate Nε-(4-azidobenzoxycarbonyl)-δ,ε-dehydrolysine.
  • Perform Staudinger reduction and reductive amination to generate dimethyllysine derivatives.
  • Validate using mass spectrometry and Western blotting with anti-dimethyllysine antibodies .

Q. How do pathological conditions (e.g., hyperglycemia) alter this compound dynamics in protein carbonylation pathways?

Elevated glucose accelerates this compound formation via glyco-oxidative pathways . Experimental Workflow:

  • Incubate HSA with physiological (4 mM) vs. pathological (12 mM) glucose levels.
  • Quantify this compound and α-AA at intervals using LC-MS/MS.
  • Key Finding: At 12 mM glucose, this compound peaks at 24 h (1.22 nmol/mg) but declines due to conversion to α-AA or advanced glycation end-products (AGEs) .

Methodological Best Practices

  • Data Contradiction Analysis : When conflicting results arise (e.g., LOX activity assays vs. crosslink quantification), perform pathway inhibition studies and correlate with proteomic datasets to identify compensatory mechanisms .
  • Interference Mitigation : In electrochemical detection, pre-treat samples with catalase to eliminate H₂O₂ interference unrelated to LOX activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.